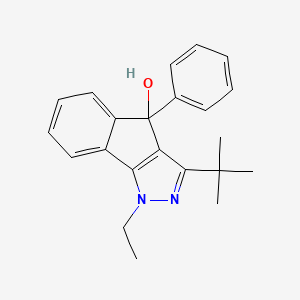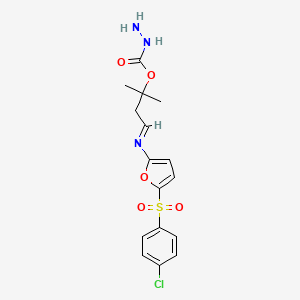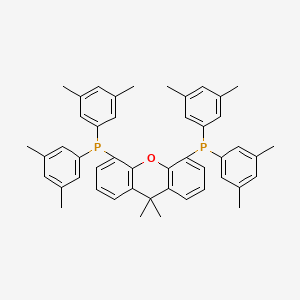
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Analyse Chemischer Reaktionen
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound has shown promise in studies related to its antibacterial, antifungal, and antiparasitic properties.
Medicine: Research has indicated potential anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, leading to altered nerve pulse transmission. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol include other pyrazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. For example, compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have been studied for their antibacterial and antifungal properties . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
56767-27-2 |
|---|---|
Molekularformel |
C22H24N2O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-tert-butyl-1-ethyl-4-phenylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C22H24N2O/c1-5-24-19-16-13-9-10-14-17(16)22(25,15-11-7-6-8-12-15)18(19)20(23-24)21(2,3)4/h6-14,25H,5H2,1-4H3 |
InChI-Schlüssel |
JAGDZUSUEIQTBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)

![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)


![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)
![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)

